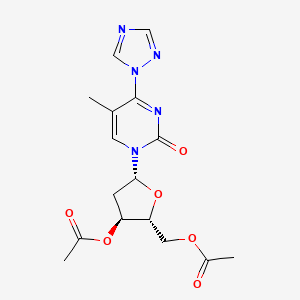
1-(3,5-Di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-5-methyl-4-(1,2,4-triazol-1-yl)-2(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-5-methyl-4-(1,2,4-triazol-1-yl)-2(1H)-pyrimidinone is a complex organic compound with a molecular formula of C14H18N2O7. This compound is characterized by its unique structure, which includes an oxolan ring, a pyrimidinyl group, and an acetate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-5-methyl-4-(1,2,4-triazol-1-yl)-2(1H)-pyrimidinone typically involves multiple steps. One common method includes the acetylation of a precursor compound, followed by the introduction of the pyrimidinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as crystallization and purification through column chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-(3,5-Di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-5-methyl-4-(1,2,4-triazol-1-yl)-2(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
1-(3,5-Di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-5-methyl-4-(1,2,4-triazol-1-yl)-2(1H)-pyrimidinone is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in antiviral research.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,5-Di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-5-methyl-4-(1,2,4-triazol-1-yl)-2(1H)-pyrimidinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with nucleic acid synthesis, depending on its structure and functional groups. The pathways involved often include binding to active sites on enzymes or receptors, leading to altered biochemical processes.
類似化合物との比較
Similar Compounds
- [(2R,3S,5R)-3-acetoxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl acetate
- [(2R,3S,5R)-3-{[{[(2R,3S,5R)-5-(4-Amino-2-oxo-1(2H)-pyrimidinyl)-3-hydroxytetrahydro-2-furanyl]methoxy}(hydroxy)phosphoryl]oxy}-5-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydro-2-furanyl]methyl dihydrogen phosphate
Uniqueness
1-(3,5-Di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-5-methyl-4-(1,2,4-triazol-1-yl)-2(1H)-pyrimidinone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
80991-41-9 |
|---|---|
分子式 |
C16H19N5O6 |
分子量 |
377.35 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-acetyloxy-5-[5-methyl-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O6/c1-9-5-20(16(24)19-15(9)21-8-17-7-18-21)14-4-12(26-11(3)23)13(27-14)6-25-10(2)22/h5,7-8,12-14H,4,6H2,1-3H3/t12-,13+,14+/m0/s1 |
InChIキー |
CPXMZBUOUUNODF-BFHYXJOUSA-N |
SMILES |
CC1=CN(C(=O)N=C1N2C=NC=N2)C3CC(C(O3)COC(=O)C)OC(=O)C |
異性体SMILES |
CC1=CN(C(=O)N=C1N2C=NC=N2)[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C |
正規SMILES |
CC1=CN(C(=O)N=C1N2C=NC=N2)C3CC(C(O3)COC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















